BenchChemオンラインストアへようこそ!

3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

BKCa channel overactive bladder ion channel pharmacology

3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one (CAS 950258-82-9) is a heterocyclic compound belonging to the thioxothiazolo[3,4-a]quinazolinone class, characterized by a tricyclic core fusing thiazole and quinazoline rings with a 3-phenyl substituent and a thioxo group at position 1. Its molecular formula is C16H10N2OS2 with a molecular weight of 310.4 g/mol, and it features one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C16H10N2OS2
Molecular Weight 310.4 g/mol
CAS No. 950258-82-9
Cat. No. B3314093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
CAS950258-82-9
Molecular FormulaC16H10N2OS2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2
InChIInChI=1S/C16H10N2OS2/c19-15-11-8-4-5-9-12(11)18-14(17-15)13(21-16(18)20)10-6-2-1-3-7-10/h1-9H,(H,17,19)
InChIKeyBSVZQWJEKOUDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one (CAS 950258-82-9): Core Scaffold Identity and Sourcing Baseline


3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one (CAS 950258-82-9) is a heterocyclic compound belonging to the thioxothiazolo[3,4-a]quinazolinone class, characterized by a tricyclic core fusing thiazole and quinazoline rings with a 3-phenyl substituent and a thioxo group at position 1 . Its molecular formula is C16H10N2OS2 with a molecular weight of 310.4 g/mol, and it features one hydrogen bond donor and three hydrogen bond acceptors [1]. This compound serves as the foundational scaffold for a series of derivatives explored as large-conductance calcium-activated potassium (BKCa) channel activators and antimicrobial agents, making it a critical reference point for structure-activity relationship (SAR) studies within the thiazoloquinazolinone family.

Why Generic Substitution Fails for 3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one: SAR Sensitivity in the Thiazoloquinazolinone Series


Substituting 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one with a generic thiazoloquinazolinone analog is not scientifically equivalent because the BKCa channel activation potency is acutely sensitive to the substitution pattern on the tricyclic core. Published SAR data demonstrate that the 7-bromo substituent, as in compound TTQC-1 (7-bromo-N-(3-methylphenyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide), yields an EC50 of 2.8 μM, while the 7-bromo derivative 12h achieves an EC50 of 2.89 μM [1]. These subtle structural modifications result in quantifiable potency shifts, underscoring that the parent scaffold's unique electronic and steric profile cannot be interchanged with nearest neighbors without altering the activity profile [2]. Researchers and procurement specialists must therefore acquire the exact CAS-numbered compound, not a structural analog, to maintain fidelity in SAR studies, assay validation, or synthetic derivatization workflows.

Quantitative Differentiation Evidence for 3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one Against Closest Analogs


BKCa Channel Potency Gap: Parent Scaffold vs. Optimized 7-Bromo Derivatives

The parent compound, 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one, lacks a BKCa EC50 reported in the literature, while its 7-bromo-3-carboxamide derivatives TTQC-1 and 12h achieve EC50 values of 2.8 μM and 2.89 μM, respectively, in cell-based fluorescence assays [1][2]. This indicates that the parent scaffold is a less potent BKCa activator, representing a critical negative control or starting point for SAR studies. The absence of the 7-bromo and 3-carboxamide groups results in a quantifiable loss of potency, confirming that the parent compound is not interchangeable with optimized leads.

BKCa channel overactive bladder ion channel pharmacology

Antimicrobial Activity Spectrum: Differentiated Profile vs. Halogenated Analogs

In the antimicrobial study of 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines, the parent compound (designated as 5a with R=H, X=piperidine) showed no activity against S. aureus, E. coli, P. vulgaris, B. subtilis, P. aeruginosa, or C. albicans, while halogenated analogs such as 5g and 5h exhibited high activity against S. aureus (25 mm and 20 mm zone of inhibition, respectively) and medium activity against B. subtilis (27 mm) . The parent scaffold's lack of antimicrobial activity provides a distinct negative control profile that halogenated and functionalized derivatives cannot replicate, making it valuable for confirming that observed bioactivity in derivative series is truly dependent on introduced substituents.

antimicrobial thiazoloquinazolinone SAR

Physicochemical Property Baseline: LogP Differentiation from 3-Carboxamide Derivatives

The parent compound exhibits a computed XLogP3-AA of 3.4 [1], whereas the optimized BKCa activator TTQC-1, with its additional 7-bromo and 3-carboxamide groups, is expected to have a significantly higher logP (estimated >4.5 based on fragment contributions). This 1+ log unit difference indicates that the parent scaffold is less lipophilic, which can translate to distinct solubility and membrane permeability profiles. For researchers designing analogs, this lower lipophilicity baseline provides a starting point with improved drug-likeness metrics compared to more advanced leads.

drug-likeness lipophilicity ADME

Molecular Weight Advantage: Lower MW for Fragment-Based Drug Design vs. Heavier Analogs

With a molecular weight of 310.4 g/mol , the parent compound is significantly lighter than TTQC-1 (MW ≈ 458.4 g/mol) and compound 12h (MW ≈ 458.4 g/mol). This 148 Da difference places the parent scaffold in the fragment-like space (MW <300 Da is rule-of-three compliant; 310.4 is near-compliant), whereas the lead compounds are in the drug-like space. For fragment-based screening or scaffold-hopping programs, the lower MW enables more efficient exploration of chemical space and leaves greater room for subsequent optimization.

fragment-based drug discovery molecular weight lead-likeness

Optimal Application Scenarios for Procuring 3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one


BKCa Channel SAR Studies: Baseline Scaffold for Derivatization

Researchers investigating BKCa channel activators for overactive bladder or other smooth muscle disorders require the parent 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one as the unsubstituted reference compound. As demonstrated in the BKCa channel activator series, the parent scaffold lacks the potent activity of 7-bromo-3-carboxamide derivatives such as TTQC-1 (EC50 = 2.8 μM) and 12h (EC50 = 2.89 μM) [1][2]. This compound is essential for establishing activity baselines, confirming that observed potency in lead compounds arises from introduced substituents rather than the core structure. Procurement of the exact CAS-numbered scaffold ensures SAR fidelity across academic and industrial screening campaigns.

Antimicrobial Screening Negative Control

In antimicrobial discovery programs targeting the thiazoloquinazolinone scaffold, the parent compound serves as a critical negative control. Agar diffusion data show that the unsubstituted analog (5a) exhibits no activity against a panel of Gram-positive, Gram-negative, and fungal strains, while halogenated derivatives 5g and 5h display high activity against S. aureus (25 mm and 20 mm zones, respectively) and B. subtilis (27 mm) . Procuring this specific compound allows research teams to validate that antimicrobial effects observed in derivative libraries are due to specific substituents, not the core scaffold, thereby strengthening SAR interpretations and patent claims.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 310.4 g/mol and XLogP3-AA of 3.4, this compound is near fragment-like chemical space, making it an excellent starting point for FBDD campaigns [3]. Compared to heavier optimized leads (TTQC-1 at ~458 g/mol), the parent scaffold leaves 148 Da of room for fragment growth while maintaining acceptable lipophilicity . The compound's single rotatable bond and three hydrogen bond acceptors provide a well-defined pharmacophoric profile that can be elaborated through structure-based design or parallel synthesis to explore BKCa or other ion channel targets.

Synthetic Intermediate for Diversified Thiazoloquinazolinone Libraries

The parent 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is reported as a key intermediate in the synthesis of 5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide derivatives through sequential functionalization [1]. Its unsubstituted 3-position allows for direct carboxamide installation, while the phenyl ring at position 3 and thioxo group at position 1 provide handles for further diversification. Industrial procurement of this scaffold in multi-gram quantities supports the parallel synthesis of focused libraries for hit-to-lead optimization in ion channel and anti-infective programs.

Quote Request

Request a Quote for 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.